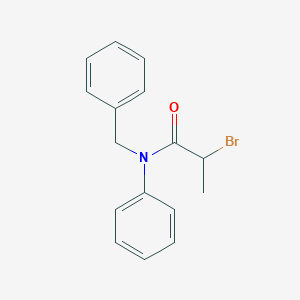

N-Benzyl-2-bromo-N-phenylpropionamide

Description

N-Benzyl-2-bromo-N-phenylpropionamide is a brominated amide derivative characterized by a propionamide backbone substituted with a bromine atom at the 2-position and two aromatic groups (benzyl and phenyl) attached to the nitrogen atom. Its molecular formula is C₁₆H₁₄BrNO₂, with a molecular weight of 332.18 g/mol.

Properties

IUPAC Name |

N-benzyl-2-bromo-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-13(17)16(19)18(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPMVGLFGUEUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728704 | |

| Record name | N-Benzyl-2-bromo-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93010-41-4 | |

| Record name | N-Benzyl-2-bromo-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-2-bromo-N-phenylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Applications in Organic Synthesis

1. Asymmetric Synthesis

N-Benzyl-2-bromo-N-phenylpropionamide has been employed as an alkylating reagent in nickel-catalyzed asymmetric C-alkylation reactions. This method allows for the formation of highly enantioenriched β-nitroamides from nitroalkanes under mild conditions. High enantiomeric excess (ee) and good diastereoselectivity have been reported, making it a valuable reagent for synthesizing complex chiral molecules .

2. Intermediate in Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown significant biological activity, including potential applications in pain management and anti-inflammatory treatments. Research indicates that modifications to the structure can enhance efficacy and reduce side effects compared to existing drugs .

Studies have demonstrated that this compound and its derivatives exhibit notable biological properties:

- Analgesic Activity : Some analogs have shown comparable potency to morphine without the associated withdrawal symptoms, indicating potential for development as safer alternatives .

- Antagonistic Properties : The compound has been investigated for its role as a δ-opioid receptor antagonist, which may provide therapeutic benefits without the addictive qualities of traditional opioids .

Case Studies

1. Nickel-Catalyzed Reactions

A study demonstrated the use of this compound in nickel-catalyzed asymmetric alkylation reactions. The results showed high enantiomeric excess and good yields when applied to various nitroalkanes, highlighting its versatility in synthesizing complex organic molecules .

2. Pharmaceutical Development

Research into analogs of this compound has led to the discovery of new pain management therapies that retain efficacy while minimizing addiction risks. These studies emphasize the importance of structural modifications to enhance metabolic stability and therapeutic profiles .

Mechanism of Action

The mechanism by which N-Benzyl-2-bromo-N-phenylpropionamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or proteins, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key molecular properties of N-Benzyl-2-bromo-N-phenylpropionamide and two related brominated amides from the evidence:

Key Differences and Implications:

Molecular Weight and Steric Effects :

- The target compound has a significantly higher molecular weight (332.18 g/mol) compared to the analogues (258.11–312.11 g/mol), primarily due to its bulky benzyl and phenyl groups. These substituents may reduce solubility in polar solvents and hinder nucleophilic substitution reactions at the brominated carbon due to steric hindrance .

- In contrast, 2-Bromo-N-(2-methylphenyl)propanamide (258.11 g/mol) has a smaller 2-methylphenyl group, likely improving its solubility and reactivity .

The target compound’s benzyl and phenyl groups are electron-neutral, suggesting moderate reactivity compared to fluorinated analogues.

Applications :

- Brominated amides like 2-Bromo-N-(2-methylphenyl)propanamide are often used as intermediates in agrochemicals or pharmaceuticals due to their balance of reactivity and stability .

- Fluorinated derivatives (e.g., ) may find use in medicinal chemistry for enhanced metabolic stability or binding affinity.

Research Findings and Hypothetical Reactivity

While direct studies on this compound are absent, insights can be extrapolated from structural analogues:

- Bromine Reactivity : The bromine atom in all three compounds may act as a leaving group in SN₂ reactions, but steric hindrance in the target compound could slow such processes compared to less bulky analogues .

- Thermal Stability : Bulky aromatic groups (benzyl/phenyl) might enhance thermal stability relative to methyl- or fluoro-substituted compounds, as seen in related amides.

- Solubility : The target compound is expected to exhibit lower aqueous solubility than fluorinated or methylated analogues due to increased hydrophobicity.

Notes on Data Limitations and Future Research

- Limitations : The provided evidence lacks direct data on this compound, requiring reliance on structural analogues for comparisons.

- Recommendations : Experimental studies on the compound’s synthesis, crystallography, and reactivity are critical to validate hypotheses. Computational modeling (e.g., DFT calculations) could further elucidate substituent effects.

Biological Activity

N-Benzyl-2-bromo-N-phenylpropionamide is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound has the molecular formula and a molecular weight of approximately 304.21 g/mol. Its structure features a bromine atom attached to a propionamide group, with a benzyl substituent that enhances its lipophilicity and potential for membrane permeability. The presence of the bromine atom contributes to its reactivity, making it suitable for various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, potentially inhibiting their activity and disrupting essential biochemical pathways. Additionally, it may alter signal transduction processes by interacting with cell membrane receptors, affecting cellular functions significantly.

Enzyme Inhibition

Research indicates that this compound can be utilized in studies involving enzyme inhibition due to its structural similarity to biologically active molecules. Its mechanism often involves competitive inhibition, where the compound competes with natural substrates for binding sites on enzymes.

Receptor Binding

The compound's structural features allow it to bind effectively to various receptors, which can lead to alterations in cellular signaling pathways. This property is particularly valuable in pharmacological research aimed at developing new therapeutic agents targeting specific diseases .

Case Studies

-

Nickel-Catalyzed Asymmetric C-Alkylation : A study demonstrated the use of this compound as an alkylating reagent in nickel-catalyzed reactions involving nitroalkanes. The results showed high enantioselectivity in the formation of β-nitroamides, suggesting its utility in asymmetric synthesis processes .

Nitroalkane Enantioselectivity (%) Yield (%) 1-nitropropane 72 30 β-branched nitroalkane 78 25 - Biological Activity Assessment : The compound has been evaluated for its effects on various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain types of cancer, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other brominated derivatives, which influences their biological activities. Below is a comparison table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains a benzyl group; bromine at position 2 | Potential for enzyme inhibition and receptor binding |

| 2-Bromo-N-phenylpropanamide | Lacks the benzyl group | Different reactivity and biological properties |

| N-Benzyl-2-bromoacetamide | Simpler structure without propanamide | Less steric hindrance may affect biological activity |

Chemical Reactions Analysis

Nickel-Catalyzed Asymmetric Alkylation

N-Benzyl-2-bromo-N-phenylpropionamide participates in nickel-catalyzed asymmetric alkylations with nitroalkanes, forming enantiomerically enriched β-nitroamides. This reaction leverages the compound’s α-bromoamide structure for stereoselective C–C bond formation .

Key Findings :

-

Catalytic System : NiCl₂ with chiral 1,2-diamine ligands (e.g., ligand 7 with CF₃ substituents) achieves optimal enantioselectivity (up to 94% ee) and diastereoselectivity (97:3 syn:anti) .

-

Scope : Compatible with primary nitroalkanes, including functionalized substrates (e.g., allyl, aryl, ester groups) .

-

Mechanism : Proposed Ni(I)/Ni(III) cycle involving radical intermediates, supported by TEMPO inhibition and cyclopropane ring-opening experiments .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | NiCl₂-ligand 7 (10 mol%) |

| Additive | Et₂Zn (1.2 equiv) |

| Solvent | THF |

| Temperature | 23°C |

| Yield Range | 45–92% |

Radical–Polar Crossover Cleavage

Under CuBr₂/Selectfluor conditions, the compound undergoes selective C–N bond cleavage via a benzylic radical intermediate, yielding acyl fluorides .

Experimental Data :

-

Conditions : 2 mol% CuBr₂, 1.5 equiv Selectfluor, MeCN, 80°C .

-

Outcome : Acyl fluoride intermediates are trapped with nucleophiles (e.g., amines, alcohols) in one-pot transamidation (up to 86% yield) .

-

Mechanistic Insight : Hydrogen abstraction at the benzylic position initiates radical formation, followed by oxidative fluorination .

Diastereoselective Alkylation with Nitroalkanes

The compound reacts with nitroalkanes to form β-nitroamides with high diastereocontrol. For example:

Example Reaction :

| Parameter | Value |

|---|---|

| Catalyst | Ni(COD)₂ (10 mol%) |

| Ligand | Chiral diamine 7 |

| Diastereomeric Ratio | 97:3 (syn:anti) |

| Enantiomeric Excess | 94% ee |

This method enables access to β-aminoamides via subsequent reduction (e.g., H₂/Pd-C) .

Functional Group Compatibility and Limitations

Preparation Methods

Catalytic System and Ligand Optimization

- Nickel Catalyst: Ni(COD)₂ or NiCl₂ complexes are employed as catalysts.

- Chiral Ligands: Various chiral ligands have been screened to achieve high enantioselectivity and diastereoselectivity. Key findings include:

- Bis(oxazoline) ligands provide moderate enantioselectivity (~12% ee).

- C₂ symmetric chiral 1,2-diamines significantly improve enantioselectivity (up to 78% ee).

- Electron-withdrawing groups on ligands (e.g., CF₃ substituents) further enhance enantioselectivity and diastereoselectivity.

- Reductants: Diethylzinc (Et₂Zn) is used as an in situ reductant to activate the nickel catalyst.

- Temperature: Reactions optimized at 0 °C yield the best combination of yield, enantioselectivity, and diastereoselectivity.

Reaction Outcomes

- High yields (up to 97%) and excellent enantioselectivities (up to 90% ee) are achievable.

- Diastereoselectivity favors the syn-isomer, with ratios up to 92:8.

- The method tolerates a broad scope of nitroalkanes and α-bromoamide derivatives, including functionalized and sterically hindered substrates.

Data Table: Optimization of Catalytic System for Alkylation Using this compound

| Entry | Catalyst System | Additive | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Ni(COD)₂ + Bis(oxazoline) ligand 2 | None | 30 | 50:50 | 12 |

| 2 | Ni(COD)₂ + C₂ symmetric 1,2-diamine 3 | None | 27 | 92:8 | 72 |

| 3 | Ni(COD)₂ + N,N'-Dimethylcyclohexane-1,2-diamine 4 | None | 18 | 78:22 | 78 |

| 4 | Ni(COD)₂ + Bulkier amino substituent ligand 5 | None | 80 | 82:18 | 79 |

| 5 | Ni(COD)₂ + meta-methyl substituted ligand 6 | None | 80 | 84:16 | 82 |

| 6 | Ni(COD)₂ + CF₃ substituted ligand 7 | None | 82 | 85:15 | 88 |

| 7 | NiCl₂ complex with ligand 8 | Et₂Zn | 97 | 79:21 | 90 |

Data adapted from the 2019 study by Devannah et al.

Summary of Research Findings

- Racemic this compound is readily synthesized and serves as an effective alkylating reagent.

- When combined with nickel catalysis and chiral ligands, it enables highly enantioselective and diastereoselective C-alkylation of nitroalkanes.

- The optimized catalytic system achieves excellent yields and stereocontrol, expanding the toolbox for asymmetric synthesis of β-nitroamides.

- The reaction conditions are mild and compatible with a wide range of functional groups, making this method broadly applicable in organic synthesis.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and optimization strategies for preparing N-Benzyl-2-bromo-N-phenylpropionamide?

- Methodology : The synthesis involves introducing a bromine atom at the C(2) position of the propionamide backbone. Key steps include:

- Heteroatom substitution : Bromine incorporation via nucleophilic substitution or halogenation reactions under controlled conditions (e.g., using NaBr or PBr₃) .

- Stereochemical control : Use chiral auxiliaries or catalysts to isolate specific stereoisomers, as stereochemistry significantly impacts biological activity (e.g., (R)-isomers show higher anticonvulsant potency) .

- Purification : Column chromatography or recrystallization to achieve >95% purity, validated by NMR and HPLC .

Q. How do structural modifications at the C(2) and C(3) positions influence the compound's bioactivity?

- Structure-Activity Relationship (SAR) :

- C(2) bromine : Enhances electrophilicity, improving binding to target receptors (e.g., anticonvulsant activity via GABAergic modulation) .

- C(3) substituents : Small heteroatoms (e.g., methoxy, ethoxy) at C(3) increase potency. For example, 3-methoxy derivatives show ED₅₀ values of 8.3 mg/kg (i.p. in mice), comparable to phenytoin .

- Bulkier groups : Reduce activity due to steric hindrance .

Q. What analytical techniques are essential for characterizing this compound?

- Primary Methods :

- NMR spectroscopy : Confirms regiochemistry and stereochemistry (e.g., ¹H/¹³C NMR for backbone protons and substituents) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic P1 space group with a = 7.5818 Å, b = 10.4650 Å) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 347.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereoisomer activity data?

- Case Study : The (R)-isomer of N-Benzyl-2-acetamido-3-methoxypropionamide has an ED₅₀ of 4.5 mg/kg, while the (S)-isomer exceeds 100 mg/kg .

- Approach :

- Enantioselective synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) to isolate pure isomers .

- Docking studies : Compare isomer binding affinities to targets (e.g., voltage-gated sodium channels) using molecular dynamics simulations .

Q. What experimental design considerations are critical for in vivo anticonvulsant studies?

- Model Selection :

- Mice (i.p. administration) : Higher sensitivity (ED₅₀ = 8.3 mg/kg for 18) vs. rats (oral ED₅₀ = 3.9 mg/kg) due to metabolic differences .

- Dosage Metrics :

- Protective Index (PI) : Calculate PI = TD₅₀/ED₅₀. For (R)-18, PI > 130 in rats indicates low neurotoxicity .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Hypothesis : Poor bioavailability or metabolic instability in vivo.

- Validation Steps :

- Pharmacokinetics : Measure plasma half-life and brain penetration via LC-MS .

- Metabolite profiling : Identify active/degraded metabolites using UPLC-QTOF .

Q. What strategies improve thermal and oxidative stability during storage?

- Thermodynamic Data :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.